molecular formula C19H19BrN4OS B14101149 (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide

(2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide

Cat. No.: B14101149
M. Wt: 431.4 g/mol
InChI Key: VUCGWJWNMRBFAU-KWNKHXGFSA-N
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Description

(2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and prop-2-en-1-yl groups. The final step involves the formation of the hydrazinecarboxamide moiety and the addition of the hydrobromide salt to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole-containing molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or protein binding.

Medicine

In medicine, researchers are exploring its potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound’s stability and reactivity make it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide involves its interaction with specific molecular targets. The thiazole ring and hydrazinecarboxamide moiety can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrochloride
  • (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide sulfate

Uniqueness

Compared to similar compounds, (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide may exhibit unique solubility and stability properties due to the presence of the hydrobromide salt

Properties

Molecular Formula

C19H19BrN4OS

Molecular Weight

431.4 g/mol

IUPAC Name

1-phenyl-3-[(E)-(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]urea;hydrobromide

InChI

InChI=1S/C19H18N4OS.BrH/c1-2-13-23-17(15-9-5-3-6-10-15)14-25-19(23)22-21-18(24)20-16-11-7-4-8-12-16;/h2-12,14H,1,13H2,(H2,20,21,24);1H/b22-19+;

InChI Key

VUCGWJWNMRBFAU-KWNKHXGFSA-N

Isomeric SMILES

C=CCN\1C(=CS/C1=N/NC(=O)NC2=CC=CC=C2)C3=CC=CC=C3.Br

Canonical SMILES

C=CCN1C(=CSC1=NNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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